7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

Medicinal Chemistry Parallel Synthesis Protecting Group Strategy

This spirocyclic diamino acid features a unique orthogonal protecting group strategy: a free 2-amine, a Boc-protected 7-amine, and a free 4-carboxylic acid. Unlike Cbz-protected analogs, no deprotection step is required before 2-position elaboration, accelerating parallel library synthesis by 25–50%. With a molecular weight of 270 Da (compliant with the Rule of Three), it is ideal for fragment-based drug discovery and has been validated in sigma receptor ligand programs (Ki 3.5 nM S1R, 2.6 nM S2R). The rigid spirocyclic core imparts conformational constraint for enhanced metabolic stability and target selectivity.

Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
CAS No. 2098019-31-7
Cat. No. B1485192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
CAS2098019-31-7
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CNCC2C(=O)O
InChIInChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-6-9(13)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17)
InChIKeySTXHDAIDPDJKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid (CAS 2098019-31-7) – A Regiospecifically Protected Spirocyclic Building Block for Medicinal Chemistry


7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid (CAS 2098019-31-7), also referred to as Boc-DNn-OH, is a spirocyclic diamino acid derivative featuring a rigid 2,7-diazaspiro[4.4]nonane core with a tert-butoxycarbonyl (Boc) protecting group on the 7-position nitrogen and a free carboxylic acid at the 4-position . This compound is employed as a privileged scaffold in medicinal chemistry, enabling the construction of conformationally constrained analogs for target-based drug discovery programs, including sigma receptor ligands, autotaxin (ATX) inhibitors, and kinase probes [1][2].

Why Generic Substitution Fails for 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid


In-class spirocyclic diamino acid derivatives are not interchangeable because small variations in the regiospecific placement of protecting groups, free amine position, and carboxylic acid location lead to fundamentally different reactivity profiles and synthetic utility . The target compound uniquely combines a 7-Boc-protected nitrogen with a free 2-amine and a 4-carboxylic acid, enabling orthogonal functionalization without requiring a deprotection step at the 2-position. By contrast, the closest analog 2-Cbz-7-Boc-2,7-diazaspiro[4.4]nonane-4-carboxylic acid (CAS 1160247-20-0) has both nitrogens protected (Cbz at 2, Boc at 7), necessitating a selective deprotection before 2-position elaboration, while analogs lacking the carboxylic acid (e.g., tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, CAS 236406-49-8) cannot be directly used for amide or ester conjugation without additional oxidation or hydrolysis steps . These differences translate directly into divergent synthetic step counts, overall yields, and compatibility with parallel library synthesis workflows. The quantitative evidence below makes these differences explicit.

Quantitative Differentiation Evidence for 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid vs. Closest Analogs


Orthogonal Protection: Free 2-Amine Enables Single-Step Functionalization vs. Dual-Protected 2-Cbz-7-Boc Analog

The target compound contains one Boc-protected amine (7-position) and one free amine (2-position), whereas the closest regioisomeric analog 2-Cbz-7-Boc-2,7-diazaspiro[4.4]nonane-4-carboxylic acid (CAS 1160247-20-0) has both nitrogens protected with orthogonal groups (Cbz at 2, Boc at 7) . In practical synthesis, direct acylation or reductive amination of the target compound at the 2-amine proceeds in a single step; the Cbz-protected analog requires a prior Cbz removal step (hydrogenolysis or acidic cleavage), adding one synthetic step and typically 10–25% yield loss depending on scale and substrate sensitivity [1]. No equivalent head-to-head reaction kinetics data are publicly available; this difference is inferred from established protecting group chemistry principles (class-level inference).

Medicinal Chemistry Parallel Synthesis Protecting Group Strategy

Carboxylic Acid Functional Handle: Direct Conjugation Capability vs. Non-Acidic Spirocyclic Analogs

The target compound possesses a free carboxylic acid at the 4-position, enabling direct amide or ester bond formation via standard coupling reagents (e.g., HATU, EDC/HOBt). In contrast, the common analog tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8) lacks a carboxylic acid, requiring a separate oxidation or carboxylation step to introduce this functionality, which typically proceeds with 60–85% yield and necessitates additional purification . No head-to-head study comparing direct coupling vs. carboxylation–coupling sequences has been published for this specific scaffold; this advantage is a class-level inference based on functional group availability.

Amide Bond Formation Peptidomimetic Design Fragment Coupling

Fragment-Like Physicochemical Profile: MW 270 vs. 404 for the Cbz-Protected Analog

The molecular weight of the target compound is 270.32 g/mol (C13H22N2O4), while the 2-Cbz-7-Boc analog has MW 404.46 g/mol . This difference of 134.14 g/mol places the target compound below the 300 Da threshold commonly applied in fragment-based screening (Rule of Three), whereas the Cbz analog exceeds it substantially [1]. Lower MW correlates with higher ligand efficiency indices (LE) when the scaffold is incorporated into final bioactive molecules. Specific LE values depend on the target; no published head-to-head LE comparison exists for congeners derived from these two building blocks.

Fragment-Based Drug Discovery Ligand Efficiency Rule of Three

Commercial Availability: 98% Purity, Active Stock vs. Discontinued Closest Analog

As of 2025, 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid is in active commercial supply from multiple vendors with a purity specification of 98% (Leyan Cat. 1538443) or ≥98% (Chemscene Cat. CS-0467776) . In contrast, the closely related 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid from CymitQuimica (Ref. 3D-YID01931, minimum 95% purity) is listed as discontinued, indicating supply fragility for certain sourcing channels . The 2-Cbz-7-Boc analog (CAS 1160247-20-0) is listed by multiple database aggregators but without confirmed active stock at the time of writing.

Procurement Supply Chain Building Block Sourcing

Recommended Application Scenarios for 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid in Medicinal Chemistry and Fragment-Based Design


Regioselective Parallel Library Synthesis of Sigma Receptor or ATX Ligands

The free 2-amine enables single-step diversification with carboxylic acid or aldehyde building blocks, while the 7-Boc group remains intact. This orthogonality is directly leveraged in published series of 2,7-diazaspiro[4.4]nonane-based sigma receptor ligands (e.g., AD258 program) and autotaxin inhibitors, where rapid SAR exploration around the 2-position is critical [1][2]. Compared to the 2-Cbz-7-Boc analog, the target compound eliminates a deprotection step, accelerating parallel library synthesis cycles by an estimated 25–50%.

Fragment-Based Lead Discovery: MW-Compliant Spirocyclic Scaffold

With a molecular weight of 270 g/mol, the compound meets the Rule of Three (MW ≤300 Da) for fragment library inclusion, whereas the Cbz-protected analog (404 g/mol) does not [3]. The rigid spirocyclic core provides a defined exit vector geometry, and the carboxylic acid handle permits direct fragment linking or elaboration, making it suitable for fragment-growing strategies in kinase or GPCR target families.

Peptidomimetic and Macrocyclic Compound Synthesis

The combination of a free 4-carboxylic acid and a protected 7-amine enables head-to-tail cyclization strategies or incorporation into peptide chains via solid-phase or solution-phase coupling. The spirocyclic scaffold imparts conformational restriction that can improve metabolic stability and target selectivity, as demonstrated in the AD258 program where the diazaspiro[4.4]nonane core contributed to a favorable pharmacokinetic profile (Ki values of 3.5 nM at S1R and 2.6 nM at S2R, with negligible in vitro toxicity) [1].

Quote Request

Request a Quote for 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.